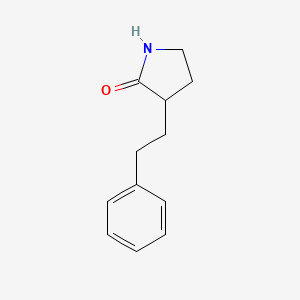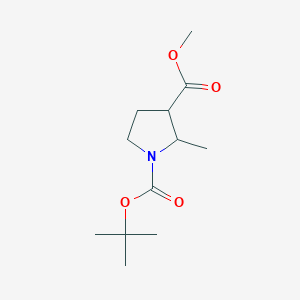![molecular formula C6H3BrClN3 B1381573 5-Brom-6-chlor-1H-pyrazolo[3,4-b]pyridin CAS No. 1784380-03-5](/img/structure/B1381573.png)
5-Brom-6-chlor-1H-pyrazolo[3,4-b]pyridin
Übersicht
Beschreibung
5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have been used in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives involves several steps. For instance, the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of the intermediate was protected by PMB-Cl to produce a key intermediate .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives are complex and involve multiple steps . For example, the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of the intermediate was protected by PMB-Cl to produce a key intermediate .Wissenschaftliche Forschungsanwendungen
Synthese von Derivaten für die pharmazeutische Chemie
Die Grundstruktur von 5-Brom-6-chlor-1H-pyrazolo[3,4-b]pyridin ist ein vielseitiges Gerüst in der pharmazeutischen Chemie. Forscher haben verschiedene Synthesemethoden entwickelt, um Derivate zu erstellen, die als potenzielle Therapeutika eingesetzt werden können . Diese Derivate werden auf ihre biologischen Aktivitäten untersucht, darunter antivirale, antikanzerogene und entzündungshemmende Eigenschaften.
Entwicklung von antiviralen Wirkstoffen
Aufgrund der strukturellen Ähnlichkeit mit Purinbasen wurden Derivate von this compound auf ihre antiviralen Eigenschaften untersucht. Sie können als Inhibitoren gegen eine Reihe von Viren wirken, indem sie in die virale Replikationsprozesse eingreifen .
Untersuchung von Antikrebs-Eigenschaften
Verbindungen, die auf dem 1H-Pyrazolo[3,4-b]pyridin-Gerüst basieren, haben sich im Kampf gegen Krebs als vielversprechend erwiesen. Sie können verschiedene Pfade hemmen, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind, was sie zu wertvollen Kandidaten für die Entwicklung von Antikrebsmitteln macht .
Entzündungshemmende Anwendungen
Das entzündungshemmende Potenzial von this compound-Derivaten war Gegenstand des Interesses. Diese Verbindungen können Entzündungsreaktionen im Körper modulieren, was für die Behandlung von Krankheiten nützlich ist, bei denen Entzündungen ein Schlüsselfaktor sind .
Zielsetzung neurodegenerativer Erkrankungen
Die Forschung hat gezeigt, dass bestimmte Derivate von this compound neuroprotektive Wirkungen haben könnten. Dies eröffnet Möglichkeiten für den Einsatz dieser Verbindungen bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson .
Anwendung bei pulmonaler arterieller Hypertonie (PAH)
Einige Derivate von this compound wurden auf ihre Wirksamkeit bei der Behandlung von PAH untersucht. Sie wirken, indem sie die Signalwege beeinflussen, die den Gefäßtonus und die Remodellierung in den Lungenarterien regulieren .
Wirkmechanismus
Target of Action
5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound Similar compounds in the 1h-pyrazolo[3,4-b]pyridine class have been associated with various biological activities .
Mode of Action
It’s known that these compounds can interact with their targets in a manner that triggers downstream signal transduction pathways
Biochemical Pathways
Compounds in the 1h-pyrazolo[3,4-b]pyridine class have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
One of the synthesized pyrazolo[3,4-b]pyridine derivatives showed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 .
Result of Action
Compounds in the 1h-pyrazolo[3,4-b]pyridine class have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
It’s known that this compound is a crystalline powder that is soluble in organic solvents such as chloroform, dichloromethane, and ethanol, but almost insoluble in water . This suggests that the compound’s action may be influenced by the solvent environment.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . This compound interacts with the TRKA enzyme, inhibiting its activity with an IC50 value of 56 nM . Additionally, it has shown selectivity for certain cell lines, such as MCF-7 and HUVEC, indicating its potential for targeted cancer therapy .
Cellular Effects
The effects of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine on various cell types and cellular processes are profound. It inhibits the proliferation of cancer cell lines, such as the Km-12 cell line, with an IC50 value of 0.304 μM . This compound influences cell signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . By modulating these pathways, 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine can alter gene expression and cellular metabolism, leading to reduced cancer cell viability .
Molecular Mechanism
At the molecular level, 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine exerts its effects through binding interactions with TRKA. This binding inhibits the phosphorylation of the intramembrane kinase domain, thereby preventing the activation of downstream signaling pathways . The compound’s ability to inhibit TRKA selectively and effectively makes it a promising candidate for further drug development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine have been observed to change over time. The compound exhibits good plasma stability and low inhibitory activity against a panel of cytochrome P450 isoforms, except CYP2C9 . Long-term studies have shown that it maintains its inhibitory effects on TRKA over extended periods, making it a stable and reliable candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRKA activity without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity, have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. It has low inhibitory activity against most cytochrome P450 isoforms, except CYP2C9 . This interaction suggests that the compound may have minimal effects on metabolic flux and metabolite levels, making it a suitable candidate for further development .
Transport and Distribution
Within cells and tissues, 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine is transported and distributed efficiently. It interacts with specific transporters and binding proteins that facilitate its localization to target sites . The compound’s ability to accumulate in cancer cells while sparing normal cells underscores its potential for targeted therapy .
Subcellular Localization
The subcellular localization of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine is primarily within the cytoplasm, where it exerts its inhibitory effects on TRKA . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This precise localization enhances its efficacy and reduces off-target effects .
Eigenschaften
IUPAC Name |
5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-3-2-9-11-6(3)10-5(4)8/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMXUPWIWJIDBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC(=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


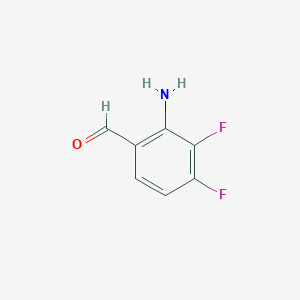
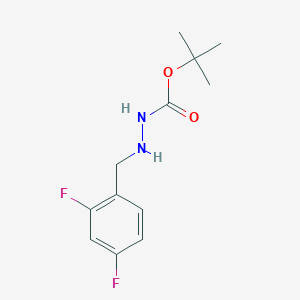
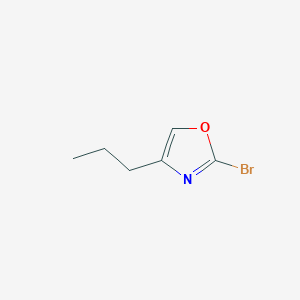
![1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1381497.png)
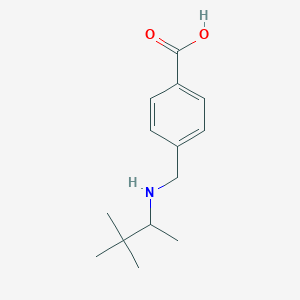

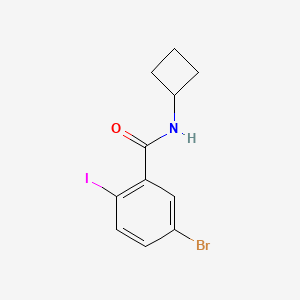
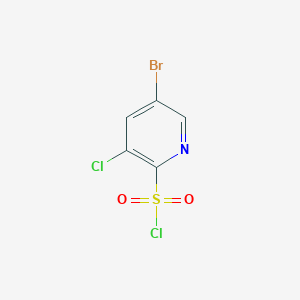


propylamine](/img/structure/B1381508.png)
